
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, also known as PTA, is a chemical compound that has gained significant attention in scientific research. PTA is a triazole-based molecule that has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles have found applications in polymer chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Supramolecular Chemistry
1,2,3-triazoles have applications in supramolecular chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
1,2,3-triazoles have applications in chemical biology . They have been widely applied in many medicinal scaffolds .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They have been incorporated into drug candidates as antimigraine agents .
Materials Science
1,2,3-triazoles have applications in materials science . They have an important application value in various fields, such as agrochemistry, photostabilizers, dyes, or anticorrosives .
Wirkmechanismus
Target of Action
The primary target of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is the Steroid Sulfatase (STS) enzyme . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens . This enzyme is expressed in a significant percentage of breast cancer cases, making it an important target for therapeutic intervention .
Mode of Action
The compound interacts with its target, the STS enzyme, through a speculated nucleophilic substitution reaction . The triazole moieties and the triazole-linked aromatic rings of the compound fit into the STS active site, stabilized by a multitude of van der Waals interactions . This interaction results in the sulfamoylation and inactivation of the catalytic site of the STS enzyme .
Biochemical Pathways
The inhibition of the STS enzyme by 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine affects the steroidogenesis pathway . By inhibiting STS, the compound prevents the conversion of inactive steroid sulfates into active estrogens and androgens . This can lead to a decrease in the availability of these hormones, which are known to promote the growth of hormone-dependent cancers .
Result of Action
The result of the action of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is the inhibition of the STS enzyme, leading to a decrease in the production of active estrogens and androgens . This can potentially inhibit the growth of hormone-dependent cancers, such as breast cancer . In fact, one of the compounds in the same series demonstrated extraordinary STS inhibitory potency in MCF-7 cells, a type of breast cancer cell .
Eigenschaften
IUPAC Name |
1-(1-phenyltriazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLMWNCAOOBOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2538664.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)

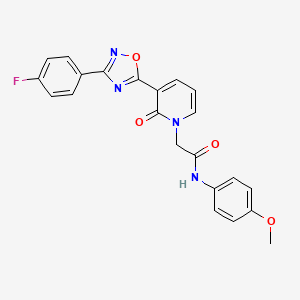
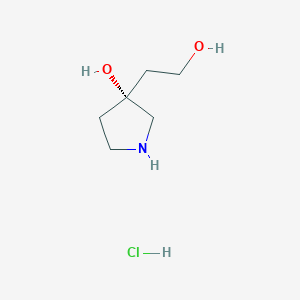
![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)
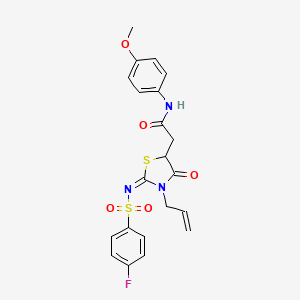

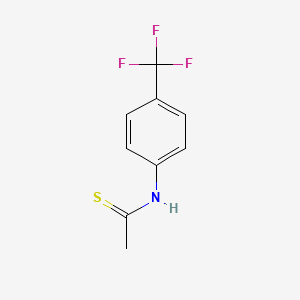
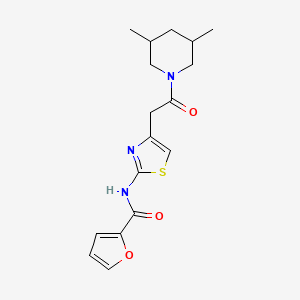
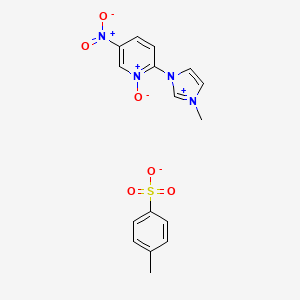
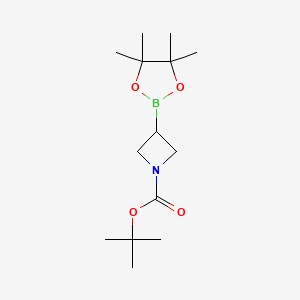
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)